2-(ethanesulfonyl)-1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazole
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Overview
Description
2-(ethanesulfonyl)-1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzodiazole family. This compound is characterized by the presence of an ethanesulfonyl group and a 3-fluorophenylmethyl group attached to the benzodiazole core. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethanesulfonyl)-1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 3-Fluorophenylmethyl Group: The 3-fluorophenylmethyl group can be attached through a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(ethanesulfonyl)-1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-(ethanesulfonyl)-1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its benzodiazole core, which is known for its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(ethanesulfonyl)-1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(ethanesulfonyl)-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole
- 2-(ethanesulfonyl)-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole
Uniqueness
2-(ethanesulfonyl)-1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazole is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs .
Properties
IUPAC Name |
2-ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-2-22(20,21)16-18-14-8-3-4-9-15(14)19(16)11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJZWLXZQTXJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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